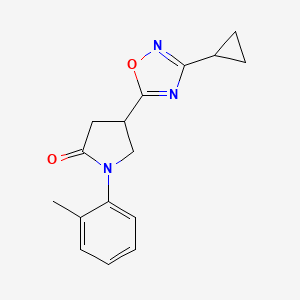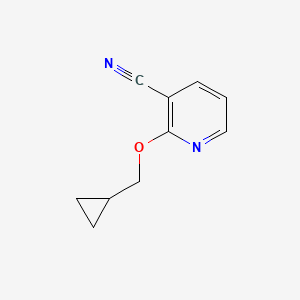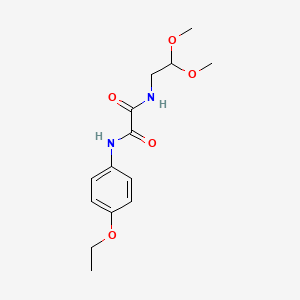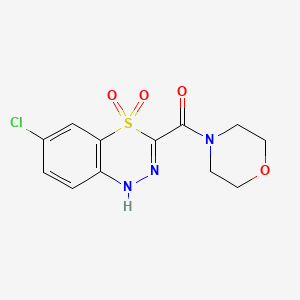
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one, also referred to as CPO, is a synthetic compound with a variety of applications in the scientific research field. CPO is a member of the oxadiazole family of heterocyclic compounds, and its structure consists of a five-member ring containing nitrogen, oxygen, and carbon atoms. CPO is an important research tool due to its unique properties, such as its ability to bind to a variety of proteins, its low toxicity, and its low solubility in water.
科学的研究の応用
CPO has a variety of applications in the scientific research field. It is used as a tool to study the structure and function of proteins, as it has the ability to bind to a variety of proteins. It is also used to study the mechanism of action of drugs, as CPO can be used to inhibit the activity of various enzymes. Additionally, CPO is used to study the biochemical and physiological effects of drugs, as it can be used to modulate the activity of various receptors.
作用機序
CPO binds to a variety of proteins, which results in a change in their structure and function. The binding of CPO to proteins can result in the inhibition of enzyme activity, the modulation of receptor activity, and the modulation of protein-protein interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPO depend on the type of protein it binds to. CPO can inhibit the activity of enzymes, modulate the activity of receptors, and modulate protein-protein interactions. In addition, CPO can also affect the expression of genes, as it can bind to DNA and modulate gene expression.
実験室実験の利点と制限
CPO is a useful tool for scientific research, as it has a variety of applications. It is relatively easy to synthesize and has a low toxicity, making it safe to use in laboratory experiments. Additionally, CPO has a low solubility in water, making it easier to work with in aqueous environments. However, CPO is not suitable for use in biological systems, as it is not metabolized by cells and is not readily absorbed by the body.
将来の方向性
Future research on CPO could focus on developing new synthesis methods, as well as developing new applications for CPO. Additionally, further research could be done to investigate the mechanism of action of CPO and to understand the biochemical and physiological effects of CPO. Finally, research could be done to develop new methods for delivering CPO to biological systems, such as developing a delivery system that would allow CPO to be metabolized by cells and absorbed by the body.
合成法
CPO can be synthesized through a variety of methods. The most common method is the condensation reaction of cyclopropylmethyl-1,2,4-oxadiazole with 2-methylphenylpyrrolidine in the presence of an acid catalyst. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide. The reaction is usually carried out at room temperature, but can be conducted at higher temperatures for a shorter reaction time. After the reaction is complete, the product can be purified by recrystallization.
特性
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-4-2-3-5-13(10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-6-7-11/h2-5,11-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZACIIXJYLERO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-methylphenyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6420089.png)
![2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6420091.png)


![2-[(2,4,5-trimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B6420108.png)
![ethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6420138.png)
![ethyl 1-[(3-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6420152.png)

![tert-butyl N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6420156.png)
![1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid](/img/structure/B6420164.png)
![5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B6420167.png)
![N-[(4-methoxyphenyl)methyl]-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B6420172.png)

![N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B6420185.png)